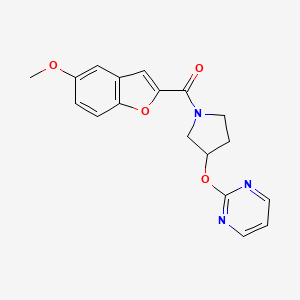![molecular formula C19H17N3O7S2 B2480255 (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1164537-99-8](/img/structure/B2480255.png)
(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that exhibit a wide range of biological and chemical properties due to their complex molecular structure. The core components include a 2,3-dihydrobenzo[b][1,4]dioxine moiety, a sulfamoylbenzo[d]thiazol group, and an iminoacetate ester, all of which contribute to its unique chemical behavior.
Synthesis Analysis
The synthesis of similar complex molecules typically involves multiple steps, including cyclization reactions, alkylation, and oxidation processes. For instance, the synthesis of related thiazocine derivatives through cyclization using thionyl chloride demonstrates the complexity and specificity required in synthesizing such compounds (Ohkata, Takee, & Akiba, 1985). Additionally, palladium-catalyzed oxidative aminocarbonylation-cyclization represents another pathway for creating complex molecules with similar structures (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds often involves intricate arrangements of atoms and bonds. X-ray diffraction studies provide valuable insights into the configuration and stereochemistry of these molecules, elucidating their three-dimensional arrangement and contributing to understanding their chemical reactivity and interactions (Arab-Salmanabadi, Dorvar, & Notash, 2015).
Chemical Reactions and Properties
The chemical behavior of this compound can be inferred from reactions involving similar moieties. For example, the oxidation of thiazocines highlights the potential reactivity of sulfur-containing compounds, where different oxidizing agents lead to various oxidation products, illustrating the compound's diverse chemical reactivity (Ohkata et al., 1985).
Applications De Recherche Scientifique
Synthesis and Characterization
A study reported a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization, showing significant stereoselectivity with the Z isomers being formed preferentially or exclusively. This method opens up new pathways for the synthesis of complex molecules including similar structures to the compound (Gabriele et al., 2006).
Another study focused on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents, utilizing related chemical frameworks. The research outlines the potential for developing novel therapeutic agents based on similar chemical structures (Abdel-Wahab et al., 2008).
Research on the synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors included in silico study for enzyme inhibitory potential, indicating the compound's relevance in medicinal chemistry and drug discovery (Abbasi et al., 2019).
Antimicrobial and Enzyme Inhibitory Applications
A study on the synthesis, characterization, and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes highlighted their potential in addressing human epidemic-causing bacterial strains, showcasing the utility of related compounds in antimicrobial applications (Mishra et al., 2019).
Investigation into the antimicrobial activity of 1, 4-Benzoxazine analogues synthesized from salicylaldehydes and maleic anhydride against various bacterial strains revealed significant activity, underscoring the potential of similar structures for the development of new antibacterial agents (Kadian et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O7S2/c1-27-17(23)9-22-12-7-6-11(31(20,25)26)8-16(12)30-19(22)21-18(24)15-10-28-13-4-2-3-5-14(13)29-15/h2-8,15H,9-10H2,1H3,(H2,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYNVLDVHZKEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethylphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2480172.png)
![2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2480173.png)



![4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2480179.png)


![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2480185.png)


![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2480189.png)
![(E)-N-(sec-butyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2480190.png)
